(4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and a thiadiazole ring, which are known to contribute to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the reaction of 4-phenylpiperazine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or thiadiazole derivatives.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
(4-Phenylpiperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its dual presence of piperazine and thiadiazole rings, which contribute to its distinct pharmacological profile. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H18N4OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-phenylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C19H18N4OS/c24-19(18-17(20-21-25-18)15-7-3-1-4-8-15)23-13-11-22(12-14-23)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
XKZLUHUENWSUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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